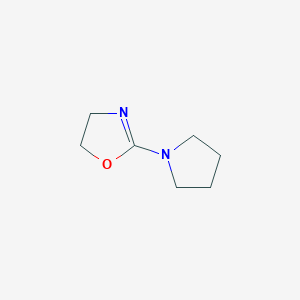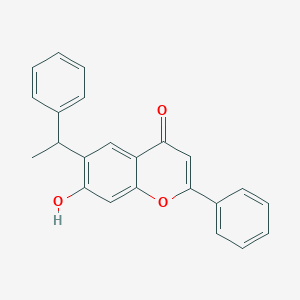
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions. Common synthetic routes may include:
Claisen-Schmidt Condensation: This reaction involves the condensation of a phenolic aldehyde with a ketone in the presence of a base such as sodium hydroxide.
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone under basic conditions, followed by cyclization to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroxyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer activities.
Industry: Used in the development of pharmaceuticals, cosmetics, and dietary supplements.
作用機序
The mechanism of action of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. Its hydroxyl and phenyl groups allow it to form hydrogen bonds and hydrophobic interactions, modulating the activity of these targets. Pathways involved may include antioxidant defense mechanisms and signal transduction pathways.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Naringenin: A flavonoid known for its metabolic and cardiovascular benefits.
Uniqueness
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and interactions compared to other flavonoids.
特性
CAS番号 |
65750-21-2 |
|---|---|
分子式 |
C23H18O3 |
分子量 |
342.4 g/mol |
IUPAC名 |
7-hydroxy-2-phenyl-6-(1-phenylethyl)chromen-4-one |
InChI |
InChI=1S/C23H18O3/c1-15(16-8-4-2-5-9-16)18-12-19-21(25)13-22(17-10-6-3-7-11-17)26-23(19)14-20(18)24/h2-15,24H,1H3 |
InChIキー |
JRUAGEPYOPKIHV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=C(C=C3C(=C2)C(=O)C=C(O3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
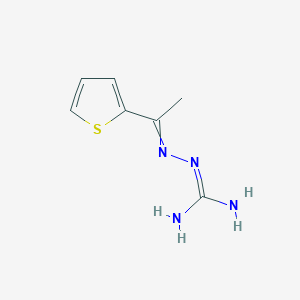
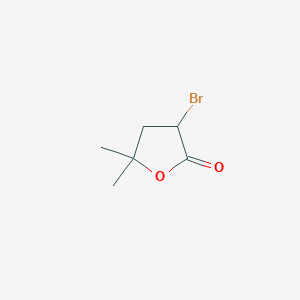
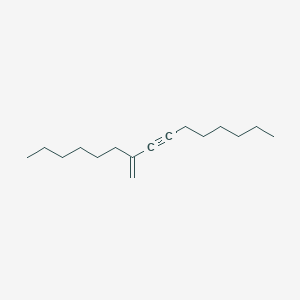
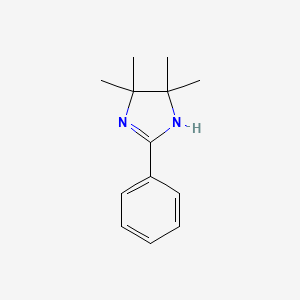
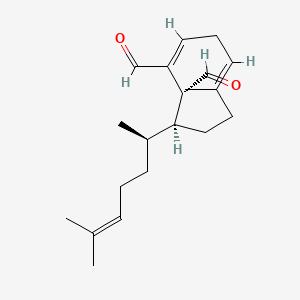
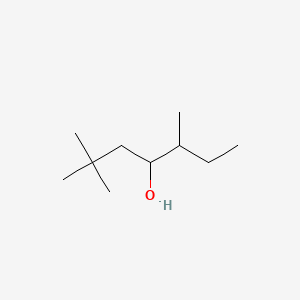
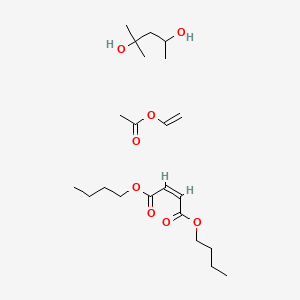

![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)
